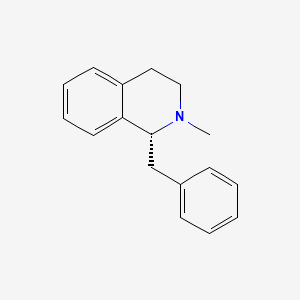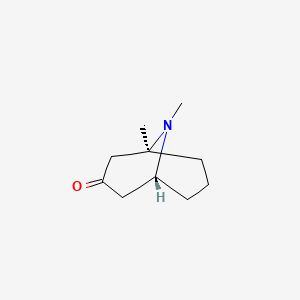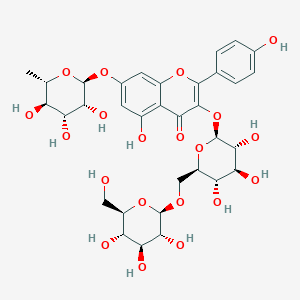![molecular formula C20H25NO2S2 B1246769 (3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine CAS No. 470454-73-0](/img/structure/B1246769.png)
(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine is a cardiac drug proposed to have beneficial effects for the treatment of angina pectoris, arrhythmias, and ischemia by inhibiting the persistent sodium current . The compound is currently in phase II of clinical trials and targets the persistent sodium current with selectivity, producing minimal adverse effects in current experimental studies .
準備方法
The synthetic route for F-15845 involves the preparation of (3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine . The reaction conditions and industrial production methods are not extensively detailed in the available literature, but the compound is synthesized through a series of organic reactions involving the formation of the benzoxathiepin ring and subsequent functionalization .
化学反応の分析
F-15845 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving the methoxyphenyl and sulfanyl groups.
Common reagents and conditions used in these reactions are not extensively detailed in the literature. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
F-15845 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of persistent sodium currents.
作用機序
F-15845 exerts its effects by selectively inhibiting the persistent sodium current in cardiac myocytes . The persistent sodium current corresponds to the delayed inactivation of the major sodium channel Nav1.5 . Inhibition of this current prevents prolonged action potentials and high intracellular sodium levels, which can lead to calcium overload and cardiac myocyte death during ischemia . The compound acts on the extracellular side of the channel and shows improved effects when the membrane potential is depolarized .
類似化合物との比較
F-15845 is unique in its selective inhibition of the persistent sodium current with minimal effects on other important ion channels of the heart, including major calcium and potassium channels . This selectivity accounts for its limited effect on basal cardiac function, hemodynamic functions, and ventricular fibrillation .
Similar compounds include:
Ranolazine: Another inhibitor of the persistent sodium current, used for the treatment of chronic angina.
Lidocaine: A sodium channel blocker with broader effects on various sodium channels.
Mexiletine: A sodium channel blocker used for the treatment of arrhythmias.
F-15845 stands out due to its high selectivity and minimal adverse effects in experimental studies .
特性
CAS番号 |
470454-73-0 |
|---|---|
分子式 |
C20H25NO2S2 |
分子量 |
375.6 g/mol |
IUPAC名 |
(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine |
InChI |
InChI=1S/C20H25NO2S2/c1-15(13-24-19-9-5-3-7-17(19)22-2)11-21-16-12-23-18-8-4-6-10-20(18)25-14-16/h3-10,15-16,21H,11-14H2,1-2H3/t15-,16+/m0/s1 |
InChIキー |
HZQHAAFWVRDHMZ-JKSUJKDBSA-N |
SMILES |
CC(CNC1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC |
異性体SMILES |
C[C@@H](CN[C@@H]1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC |
正規SMILES |
CC(CNC1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC |
同義語 |
3-(3-(2-methoxyphenylthio)-2-methylpropyl)amino-3,4-dihydro-2H-1,5-benzoxathiepine F 15845 F-15845 F15845 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![21-Ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B1246687.png)




![(2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1246694.png)


![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)





